5-Nitroacenaphthene

描述

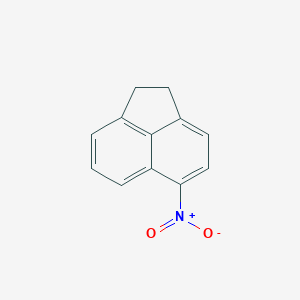

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-nitro-1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUARLQDWYSRQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Record name | 5-NITROACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020960 | |

| Record name | 5-Nitroacenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-nitroacenaphthene is a yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Yellow powder; [MSDSonline] | |

| Record name | 5-NITROACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitroacenaphthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, ligroin, Soluble in hot water, In water, 0.91 mg/L at 25 °C | |

| Record name | 5-NITROACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitroacenaphthene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000265 [mmHg] | |

| Record name | 5-Nitroacenaphthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid | |

CAS No. |

602-87-9 | |

| Record name | 5-NITROACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitroacenaphthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroacenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-NITROACENAPHTHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-NITROACENAPHTHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthylene, 1,2-dihydro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitroacenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-5-nitroacenaphthylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROACENAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F023F6C79X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Nitroacenaphthene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

217 to 219 °F (NTP, 1992), 103 °C | |

| Record name | 5-NITROACENAPHTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitroacenaphthene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 5 Nitroacenaphthene and Its Derivatives

Classical Synthesis Routes for 5-Nitroacenaphthene

The introduction of a nitro group onto the acenaphthene (B1664957) skeleton is typically achieved through direct nitration, a well-established electrophilic aromatic substitution reaction. The position of nitration is influenced by the reaction conditions and the nitrating agent employed.

The direct nitration of acenaphthene is the most common method for preparing this compound. This process involves the reaction of acenaphthene with a nitrating agent, which provides the electrophilic nitronium ion (NO₂⁺).

Various nitrating systems have been developed for the synthesis of this compound. A common laboratory and industrial approach involves the use of a mixture of nitric acid and a co-solvent or a stronger acid to generate the necessary nitronium ion.

One established method is the nitration of acenaphthene using a mixture of nitric acid and sulfuric acid. nih.gov Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. Another frequently used system employs nitric acid in conjunction with glacial acetic acid or acetic anhydride (B1165640). pageplace.de The reaction conditions, such as temperature and reaction time, are critical parameters that must be controlled to optimize the yield of the desired 5-nitro isomer and minimize the formation of byproducts.

Table 1: Common Reagents for the Nitration of Acenaphthene

| Nitrating Agent | Co-reagent / Solvent | Typical Conditions |

| Nitric Acid | Sulfuric Acid | Standard nitrating mixture |

| Nitric Acid | Acetic Acid / Acetic Anhydride | Milder reaction conditions |

| Copper Nitrate (B79036) | Acetic Anhydride | Reaction at ~30 °C nih.gov |

| Zinc Nitrate | Acetic Anhydride | Reaction at ~30 °C nih.gov |

A significant challenge in the synthesis of this compound via direct nitration is the concurrent formation of the 3-nitroacenaphthene (B109402) isomer. The substitution pattern on the acenaphthene ring directs the incoming nitro group to several positions, with the 5-position being kinetically favored but not exclusively formed.

The presence of the 3-nitro isomer as a hard-to-separate impurity complicates the purification process. beilstein-journals.org The similar physical properties of the 5- and 3-nitro isomers make their separation by standard techniques like fractional crystallization challenging, often requiring more advanced methods such as column chromatography to achieve high purity. The control of reaction conditions is therefore paramount to maximize the regioselectivity towards the desired this compound.

To address the challenges of isomer separation and harsh reaction conditions associated with mixed-acid nitration, alternative procedures have been explored. These methods often employ different sources of the nitronium ion or utilize catalytic systems to improve selectivity and yield.

One such alternative involves the use of metal nitrates, such as copper nitrate or zinc nitrate, in acetic anhydride, which can be performed at moderate temperatures. nih.gov Other modern nitrating agents that circumvent the need for strong mineral acids include N-nitrosaccharin and various organic nitrates and nitrites. researchgate.netnih.govdntb.gov.ua These reagents can offer milder reaction conditions and, in some cases, improved regioselectivity, although their application to acenaphthene specifically is part of a broader effort to develop more environmentally benign and selective nitration protocols. researchgate.netnih.gov The use of nitrogen oxides, sometimes in the presence of a catalyst, also represents an alternative pathway for nitration. pageplace.degoogle.com

Nitration of Acenaphthene

Synthesis of Functionalized this compound Derivatives

The primary synthetic utility of this compound is its role as a precursor to more complex molecules, particularly naphthalimide dyes. This transformation typically begins with the oxidation of the ethylene (B1197577) bridge of the acenaphthene core.

The conversion of this compound to 4-nitro-1,8-naphthalic anhydride is a key step in the synthesis of many commercial dyes and fluorescent whitening agents. This reaction involves the oxidation of the C1 and C2 positions of the acenaphthene ring system.

This transformation is typically accomplished using strong oxidizing agents. Chromium(VI) compounds, such as sodium dichromate or chromium trioxide in an acidic medium (e.g., acetic acid or sulfuric acid), are effective reagents for this oxidation. mpg.de The reaction cleaves the C1-C2 bond of the five-membered ring and forms two carboxylic acid groups, which subsequently dehydrate to form the stable cyclic anhydride structure of 4-nitro-1,8-naphthalic anhydride. The conditions for this oxidation must be carefully controlled to ensure complete conversion without causing degradation of the aromatic ring or the nitro group.

Table 2: Key Oxidation Reaction for this compound

| Starting Material | Product | Oxidizing Agent |

| This compound | 4-Nitro-1,8-naphthalic anhydride | Sodium Dichromate (Na₂Cr₂O₇) / Chromium Trioxide (CrO₃) |

Reduction of the Nitro Group to Amino Derivatives

The conversion of the nitro group in this compound to a primary amine is a fundamental transformation that yields 5-aminoacenaphthene (B109410), a valuable precursor for various further syntheses, particularly in the dye industry. This reduction can be accomplished through several established methods for aromatic nitro compounds.

One common approach is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst. Typical catalysts for this process include palladium, platinum, and nickel. For instance, the reduction can be effectively carried out using palladium on a carbon support (Pd/C) in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). Another effective catalyst is Raney nickel. This transformation is a crucial step for preparing intermediates that require a nucleophilic amino group for subsequent reactions, such as diazotization.

In addition to catalytic hydrogenation, chemical reducing agents can also be employed. Reagents like tin(II) chloride in concentrated hydrochloric acid or iron powder in acidic medium are effective for the reduction of aromatic nitro groups. The choice of method often depends on the desired scale, reaction conditions, and the presence of other functional groups in the molecule. Biological systems are also capable of catalyzing the reduction of this compound. nih.gov

High-Pressure Hydrogen-Palladium Reduction

For a more efficient and scalable reduction of this compound to 5-aminoacenaphthene, high-pressure catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is a preferred industrial method. This heterogeneous catalytic process involves the adsorption of both this compound and molecular hydrogen onto the surface of the palladium catalyst, where the reduction takes place.

The reaction is typically performed in a high-pressure vessel, or autoclave, which allows for increased concentrations of dissolved hydrogen gas in the reaction solvent, thereby accelerating the reaction rate. Solvents such as ethanol, methanol, or ethyl acetate are commonly used. The process parameters, including pressure, temperature, and catalyst loading, are optimized to ensure complete conversion and high selectivity towards the desired amino derivative. An increase in hydrogen pressure generally leads to a significant improvement in the reaction rate. libretexts.org

The mechanism involves the stepwise reduction of the nitro group (-NO₂) first to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). The palladium catalyst provides a surface that facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the nitro group.

Table 1: Typical Conditions for High-Pressure Hydrogen-Palladium Reduction

| Parameter | Typical Value/Range | Purpose |

| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) | Facilitates the reaction between hydrogen and the nitro group. |

| Pressure | 10 - 50 bar (1 - 5 MPa) | Increases hydrogen concentration in the solvent to enhance reaction rate. |

| Temperature | 25 - 100 °C | Controls the reaction rate; higher temperatures can increase speed but may affect selectivity. |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Dissolves the reactant and facilitates interaction with the catalyst. |

| Catalyst Loading | 1 - 5 mol% | Amount of catalyst relative to the substrate. |

Synthesis of Substituted Nitroacenaphthenes

Further functionalization of the this compound aromatic core can be achieved through electrophilic aromatic substitution reactions, such as halogenation or nitration. The position of the incoming substituent is directed by the combined electronic effects of the existing nitro group and the acenaphthene ring system.

The nitro group is a strong deactivating and meta-directing group. acs.org However, the acenaphthene nucleus itself is highly activated towards electrophilic attack, particularly at the 3, 4, 6, and 8 positions. The interplay between the deactivating nitro group at position 5 and the activated ring system makes predicting the outcome complex. Based on the principles of electrophilic substitution on substituted acenaphthenes, an incoming electrophile would likely be directed to a position that is least deactivated by the nitro group. libretexts.org For this compound, the positions meta to the nitro group are the 4- and 6-positions. The 6-position is often electronically favored in acenaphthene systems. Therefore, electrophilic substitution on this compound is expected to yield primarily the 6-substituted derivative. For example, halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ would be expected to produce 6-bromo-5-nitroacenaphthene or 6-chloro-5-nitroacenaphthene, respectively. libretexts.org

Preparation of Monoazo Disperse Dyes from this compound Intermediates

This compound serves as a key starting material for the synthesis of monoazo disperse dyes. The synthesis is a two-step process that begins with the reduction of this compound to 5-aminoacenaphthene, as described in section 2.2.2. This primary amine is the essential intermediate for the subsequent dye formation.

The second step involves two sequential reactions: diazotization and azo coupling. nih.gov

Diazotization : The 5-aminoacenaphthene is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at a temperature between 0-5 °C. acs.org This reaction converts the primary amino group into a highly reactive diazonium salt (acenaphthene-5-diazonium chloride).

Azo Coupling : The freshly prepared diazonium salt solution is then slowly added to a solution of a coupling component. Coupling components are electron-rich aromatic compounds, typically phenols, naphthols, or aromatic amines. The diazonium salt acts as an electrophile and attacks the activated ring of the coupling component to form the azo compound, characterized by the -N=N- linkage, which acts as the chromophore responsible for the dye's color.

For example, coupling the acenaphthene-5-diazonium salt with 2-naphthol (B1666908) would yield a dye with a distinct color. The specific shade of the resulting disperse dye can be tuned by varying the structure of the coupling component. These dyes are termed "disperse" because of their low water solubility, which makes them suitable for dyeing hydrophobic fibers like polyester (B1180765). nih.gov

Table 2: General Steps for Monoazo Dye Synthesis from this compound

| Step | Reactants | Key Intermediate/Product | Typical Conditions |

| 1. Reduction | This compound, H₂, Pd/C | 5-Aminoacenaphthene | As per section 2.2.2.1 |

| 2. Diazotization | 5-Aminoacenaphthene, NaNO₂, HCl | Acenaphthene-5-diazonium chloride | 0 - 5 °C |

| 3. Azo Coupling | Acenaphthene-5-diazonium chloride, Coupling Component (e.g., 2-Naphthol) | Monoazo Disperse Dye | 0 - 5 °C, Alkaline or Mildly Acidic |

Synthesis of Acenaphthylene (B141429) Analogs and their Derivatives

The synthesis of acenaphthylene analogs from this compound involves the dehydrogenation of the five-membered ethylene bridge (C1-C2). This reaction converts the saturated C-C single bond into a C=C double bond, creating a fully conjugated polycyclic aromatic system.

This transformation is typically achieved using dehydrogenation agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil (B122849) in an inert, high-boiling solvent like toluene (B28343) or xylene. However, the presence of a nitro group on the acenaphthene ring generally hinders the dehydrogenation process. This is attributed to the electron-withdrawing nature of the nitro group, which can affect the stability of intermediates in the dehydrogenation mechanism. Despite this difficulty, the reaction can sometimes be driven to completion under specific conditions, yielding 5-nitroacenaphthylene. libretexts.org The success of the dehydrogenation in such substituted systems can be influenced by factors like the specific catalyst used and the reaction environment. libretexts.org

Reaction Mechanisms and Chemical Transformations of 5 Nitroacenaphthene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the attack of a nucleophile, an electron-rich species, on an electron-deficient center, leading to the replacement of a leaving group. gacariyalur.ac.in In aromatic systems like 5-nitroacenaphthene, the presence of a nitro group typically activates the aromatic ring for nucleophilic aromatic substitution. While specific studies detailing extensive nucleophilic substitution reactions directly on this compound are not prevalent in the provided research, the reactivity of related compounds offers insight. For instance, studies on 5(8)-nitro derivatives of dipyridoacenaphthene have shown that the nitro groups are active in nucleophilic substitution reactions. beilstein-journals.org The reaction of 2-chloro-1,1-dialkyl-6-nitroacenaphthenes with nucleophiles like azide (B81097) and p-toluenethiolate ions proceeds via the SRN1 mechanism, where the nitro group enables the substitution despite being on a different aromatic ring from the leaving group. researchgate.net Aromatic nitro compounds are known to be strong oxidizing agents and can react vigorously with reducing agents. chemicalbook.com

Electrophilic Addition Reactions

Electrophilic addition reactions typically involve the addition of an electrophile across a double or triple bond. fiveable.me For aromatic compounds like this compound, the characteristic reaction is electrophilic aromatic substitution rather than addition, due to the stability of the aromatic ring. The nitro group is strongly deactivating, meaning it withdraws electron density from the aromatic system, making electrophilic attack less favorable compared to the parent acenaphthene (B1664957) molecule. While specific studies on electrophilic addition reactions of this compound are not detailed, electrophilic bromination has been studied on related structures like dipyridoacenaphthene, which required specific conditions to overcome the deactivating effects of the heterocyclic rings. beilstein-journals.org

Metabolic Transformations and Biotransformation Pathways

The metabolism of this compound has been investigated in vitro using liver preparations from rats. nih.govnih.gov These studies reveal that the compound undergoes complex biotransformation, involving at least five potential metabolic activation pathways for nitro-PAHs in general: nitroreduction, nitroreduction followed by esterification, ring oxidation, combined ring oxidation and nitroreduction, and combined ring oxidation, nitroreduction, and esterification. inchem.org

Both oxidation and reduction are key processes in the metabolic fate of this compound. nih.govnih.gov The major initial metabolites are formed through oxidation of the aliphatic bridge, resulting in 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene. nih.govnih.gov These primary metabolites can undergo further transformations:

Oxidation: They can be oxidized to form 1-oxo-5-nitroacenaphthene and 2-oxo-5-nitroacenaphthene. nih.govnih.gov

Hydroxylation: Further hydroxylation can produce cis-1,2-dihydroxy-5-nitroacenaphthene and trans-1,2-dihydroxy-5-nitroacenaphthene. nih.govnih.gov

Reduction: The nitro group of the hydroxy-metabolites can be reduced to an amino group, yielding 1-hydroxy-5-aminoacenaphthene and 2-hydroxy-5-aminoacenaphthene. nih.govnih.gov

The keto-metabolites (1-oxo- and 2-oxo-5-nitroacenaphthene) can also undergo nitroreduction to form 1-oxo- and 2-oxo-5-aminoacenaphthene. nih.govnih.gov When incubations are performed in an atmosphere with reduced oxygen, the major metabolites observed are the hydroxylated forms and 2-oxo-5-aminoacenaphthene. nih.gov

Table 2: Major Metabolic Transformation Products of this compound

| Precursor | Metabolic Process | Metabolite |

|---|---|---|

| This compound | Oxidation | 1-Hydroxy-5-nitroacenaphthene |

| This compound | Oxidation | 2-Hydroxy-5-nitroacenaphthene |

| 1-Hydroxy-5-nitroacenaphthene | Oxidation | 1-Oxo-5-nitroacenaphthene |

| 2-Hydroxy-5-nitroacenaphthene | Oxidation | 2-Oxo-5-nitroacenaphthene |

| 1-Hydroxy-5-nitroacenaphthene | Reduction | 1-Hydroxy-5-aminoacenaphthene |

| 2-Hydroxy-5-nitroacenaphthene | Reduction | 2-Hydroxy-5-aminoacenaphthene |

| 1-Oxo-5-nitroacenaphthene | Reduction | 1-Oxo-5-aminoacenaphthene |

| 2-Oxo-5-nitroacenaphthene | Reduction | 2-Oxo-5-aminoacenaphthene |

| This compound | Hydroxylation | cis-1,2-Dihydroxy-5-nitroacenaphthene |

Hydroxylation Reactions (e.g., 1-hydroxy-5-nitroacenaphthene, 2-hydroxy-5-nitroacenaphthene)

The metabolism of this compound has been investigated using the 9000 x g supernatant from the livers of Aroclor-pretreated rats. In these studies, the primary and major metabolites formed are 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene through C-hydroxylation. nih.govnih.govaacrjournals.org This biological transformation indicates that the ethylenic bridge of the acenaphthene moiety is a primary site for oxidative metabolism.

Further studies into biomimetic hydroxylation using metalloporphyrin complexes as catalysts have also been conducted. The oxidation of this compound with iodosobenzene (B1197198) (PhIO) catalyzed by different metalloporphyrins (Cr(TPP)Cl, Fe(TPP)Cl, Mn(TPP)Cl) yielded both 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene. acs.org The relative yields of these hydroxylated products depend on the specific metal catalyst used, suggesting different selectivities for the two side-chain carbon atoms. acs.org For instance, with an iron-based catalyst, the yields for 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene were 22.0% and 14.3%, respectively. acs.org

Product Yields in Biomimetic Hydroxylation of this compound

| Catalyst | Total Yield (%) | 1-hydroxy-5-nitroacenaphthene Yield (%) | 2-hydroxy-5-nitroacenaphthene Yield (%) |

|---|---|---|---|

| Cr(TPPMCl) | 52.8 | 17.7 | 16.5 |

| Fe(TPPMCl) | 50.3 | 22.0 | 14.3 |

| Mn(TPPKCl) | 22.1 | 11.4 | 34.3 |

Formation of Oxo- and Dihydroxy- Derivatives

Following the initial hydroxylation, the primary metabolites can undergo further oxidation. nih.govnih.govaacrjournals.org 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene are oxidized to their corresponding keto-derivatives, 1-oxo-5-nitroacenaphthene and 2-oxo-5-nitroacenaphthene. nih.govnih.govaacrjournals.org

Additionally, further hydroxylation of the primary metabolites leads to the formation of dihydroxy derivatives. Specifically, cis-1,2-dihydroxy-5-nitroacenaphthene and trans-1,2-dihydroxy-5-nitroacenaphthene have been identified as metabolic products. nih.govnih.govaacrjournals.org One study identified the trans-1,2-dihydroxy-5-nitroacenaphthene as a major metabolite of 5-nitroacenaphthylene under the same metabolic conditions. aacrjournals.org This indicates a complex network of oxidative transformations.

Formation of Amino- Derivatives

In addition to oxidation, reduction of the nitro group is a significant metabolic pathway. nih.govnih.govaacrjournals.org The hydroxylated metabolites, 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene, can be reduced to form 1-hydroxy-5-aminoacenaphthene and 2-hydroxy-5-aminoacenaphthene. nih.govnih.govaacrjournals.org Similarly, the oxo-derivatives, 1-oxo- and 2-oxo-5-nitroacenaphthene, undergo reduction to yield 1-oxo- and 2-oxo-5-aminoacenaphthene. nih.govnih.govaacrjournals.org When incubations were performed in an atmosphere with reduced oxygen content (10% O2 in N2), the formation of 2-oxo-5-aminoacenaphthene was observed alongside the primary hydroxylated metabolites. nih.govaacrjournals.org The chemical synthesis of 1-hydroxy-5-aminoacenaphthene has been achieved by reducing 1-hydroxy-5-nitroacenaphthene with lithium aluminum hydride (LiAlH4). aacrjournals.org

Metabolic Transformations of this compound

| Initial Compound | Reaction Type | Resulting Derivative(s) |

|---|---|---|

| This compound | Hydroxylation | 1-hydroxy-5-nitroacenaphthene, 2-hydroxy-5-nitroacenaphthene |

| 1-hydroxy-/2-hydroxy-5-nitroacenaphthene | Oxidation | 1-oxo-/2-oxo-5-nitroacenaphthene |

| 1-hydroxy-/2-hydroxy-5-nitroacenaphthene | Hydroxylation | cis-/trans-1,2-dihydroxy-5-nitroacenaphthene |

| 1-hydroxy-/2-hydroxy-5-nitroacenaphthene | Reduction | 1-hydroxy-5-aminoacenaphthene, 2-hydroxy-5-aminoacenaphthene |

| 1-oxo-/2-oxo-5-nitroacenaphthene | Reduction | 1-oxo-5-aminoacenaphthene, 2-oxo-5-aminoacenaphthene |

Degradation Reactions of Acenaphthylene (B141429) and Nitroacenaphthylene

The atmospheric degradation of acenaphthylene, a related polycyclic aromatic hydrocarbon (PAH), is primarily initiated by gas-phase reactions with hydroxyl (OH) radicals. scirp.orgepa.ie These reactions can lead to the formation of nitro-derivatives, including nitroacenaphthylene. scirp.orgscirp.org

OH-Initiated Degradation Pathways

Theoretical investigations using density functional theory have predicted two main pathways for the OH-initiated degradation of acenaphthylene: hydrogen abstraction and hydroxyl addition. scirp.orgscirp.org

Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from the aromatic ring (at C1, C3, C4, or C5 sites) to form an acenaphthylene radical and a water molecule. scirp.org

Hydroxyl Addition: The OH radical can add to the carbon atoms of the acenaphthene molecule. scirp.orgscirp.org Addition to the C1-site is a favorable pathway for the subsequent formation of nitro-derivatives. scirp.orgoalib.comcqvip.com

Formation of Nitroacenaphthylenol

Following the initial addition of an OH radical to acenaphthylene, the resulting OH-acenaphthylene adduct can react with nitrogen dioxide (NO₂). This reaction can proceed through different pathways to form two types of products: nitroacenaphthylene and nitroacenaphthylenol. scirp.org The formation of these products begins with NO₂ attacking the OH-acenaphthylene adduct, creating an intermediate. scirp.org The decomposition of this intermediate determines the final product. Theoretical calculations show that the formation of nitroacenaphthenols involves significantly higher energy barriers compared to the formation of nitroacenaphthenes, making the latter the more favorable pathway. scirp.org The most stable isomers for both nitroacenaphthene (B13971515) and nitroacenaphthylenol are predicted to form from the reaction of NO₂ with the adduct where the OH group is at the C1-site. scirp.orgoalib.com

SRN1 Reactions in Nitroacenaphthenes

The SRN1 (Substitution Radical-Nucleophilic, Unimolecular) mechanism is a chain reaction involving radical and radical anion intermediates. This mechanism has been observed in nitroacenaphthene derivatives. Specifically, the reaction of 2-chloro-1,1-dialkyl-6-nitroacenaphthenes with nucleophiles such as azide and p-toluenethiolate ions proceeds via the SRN1 mechanism. researchgate.netmurdoch.edu.au This is notable because the initiating nitro group and the leaving group (chlorine) are attached to different aromatic rings within the acenaphthene structure. researchgate.netresearchgate.net

The reaction of stereoisomers of 2-chloro-1-ethyl-1-methyl-6-nitroacenaphthene demonstrates that the reaction proceeds through a nearly planar benzylic radical intermediate. researchgate.net The incoming nucleophile then preferentially attacks from the side opposite to the bulkier α-ethyl group. researchgate.net The presence of bulky geminal alkyl groups near the reaction site can, however, hinder the reaction with certain nucleophiles. researchgate.net

Advanced Spectroscopic and Crystallographic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Nitroacenaphthene and Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of organic molecules.

The proton NMR (¹H NMR) spectrum of this compound provides information on the chemical environment of its hydrogen atoms. While specific, detailed spectral data with assigned chemical shifts and coupling constants for this compound is cataloged in spectral databases such as the Sadtler Research Laboratories collection, it is not widely published in publicly accessible literature. nih.gov However, the expected chemical shifts can be predicted based on the molecular structure. The spectrum would feature signals corresponding to the aliphatic protons of the ethylene (B1197577) bridge and the aromatic protons on the naphthalene (B1677914) ring system. The electron-withdrawing nature of the nitro group is expected to deshield the nearby aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to the parent acenaphthene (B1664957) molecule.

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Notes |

| Aliphatic (CH₂) | ~3.0 - 4.0 | Protons of the ethylene bridge. |

| Aromatic (Ar-H) | ~7.0 - 8.5 | Protons on the aromatic rings, with those closer to the nitro group shifted further downfield. |

This table is based on general principles of ¹H NMR spectroscopy.

Data on the ¹H NMR spectra of other isomers, such as 3-nitroacenaphthene (B109402), is also noted in spectral databases but is similarly not detailed in readily available literature, precluding a direct comparative analysis of chemical shifts. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of this compound. nih.gov In a typical electron ionization (EI) mass spectrum, this compound (molecular weight: 199.21 g/mol ) exhibits a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 199. nih.gov The fragmentation pattern provides structural information. Key fragments observed in the mass spectrum help to confirm the identity of the compound.

An experimental GC-MS spectrum of this compound shows the following major peaks. nih.gov

| m/z (Mass/Charge Ratio) | Relative Intensity | Possible Fragment Identity |

| 199 | High | [M]⁺ (Molecular Ion) |

| 153 | High | [M-NO₂]⁺ (Loss of nitro group) |

| 152 | Highest | [M-NO₂-H]⁺ (Loss of nitro group and hydrogen) |

| 151 | High | [M-NO₂-2H]⁺ |

| 141 | Moderate | Further fragmentation of the acenaphthene core |

Data sourced from PubChem. nih.gov

The analysis of this compound in various environmental samples can be performed using standardized procedures such as the EPA-OSW 8270D method. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. The spectrum of this compound is characterized by multiple absorption bands, a result of its extended conjugated π-electron system, which includes the naphthalene rings and the nitro group. nih.gov The presence of these chromophores allows for π → π* and n → π* electronic transitions.

The absorption maxima (λmax) for this compound have been recorded in chloroform. nih.gov

| Solvent | λmax (nm) |

| Chloroform | 262 |

| Chloroform | 314 |

| Chloroform | 376 |

Data sourced from PubChem. nih.gov

These absorptions are characteristic of nitrated polycyclic aromatic hydrocarbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the aliphatic ethylene bridge. The most prominent of these are the strong, distinct stretching vibrations of the nitro (NO₂) group. While a full spectrum is available in collections like the Coblentz Society Spectral Collection, the key expected absorptions are listed below. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Asymmetric NO₂ Stretch | 1550 - 1475 |

| Symmetric NO₂ Stretch | 1360 - 1290 |

| Aromatic C=C Stretch | 1600 - 1450 |

This table is based on general IR correlation data for aromatic nitro compounds.

While a Raman spectrum for this compound is cataloged, specific experimental data on its Raman shifts is not available in the searched literature. nih.gov The Raman spectrum would be expected to show complementary information to the IR spectrum, with strong signals for the symmetric vibrations of the aromatic rings and the nitro group.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could provide precise bond lengths, bond angles, and intermolecular interactions for this compound. Despite the importance of this data for understanding its structure and packing in the solid state, a search of publicly available scientific literature and crystallographic databases did not yield any published crystal structures for this compound or its complexes. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available.

Crystal System and Space Group Determination

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the specific space group of this compound has not been reported in the available literature. This data is fundamental in crystallography and is determined through single-crystal X-ray diffraction experiments.

Molecular Structure Elucidation

While the 2D chemical structure of this compound is well-established, a detailed three-dimensional molecular structure with precise bond lengths and angles has not been experimentally determined and published. This information is crucial for understanding the exact geometry of the molecule in the crystalline state.

Intermolecular Interactions (e.g., C-H...O, H-bonding, π-stacking)

While it can be hypothesized that a molecule like this compound would exhibit intermolecular interactions such as C-H···O hydrogen bonds (between the nitro group's oxygen atoms and hydrogen atoms on adjacent molecules) and π-stacking (between the aromatic ring systems), specific details and geometric parameters of these interactions are absent from the scientific record. A thorough crystallographic study would be required to identify and quantify these non-covalent interactions, which govern the supramolecular architecture of the compound in its solid form.

Theoretical and Computational Chemistry Studies

Computational Studies on Biological Activity (e.g., Log P values)

Computational methods are employed to predict the biological activity of compounds like 5-nitroacenaphthene. One important parameter is the logarithm of the partition coefficient (Log P), which measures a compound's lipophilicity. Log P is a critical factor in determining how a substance is absorbed, distributed, metabolized, and excreted by an organism.

The PubChem database lists a computed XLogP3 value of 3.9 for this compound. nih.gov An experimental Log Kow (logarithm of the octanol-water partition coefficient) value of 3.85 has also been reported, indicating good agreement between computational prediction and experimental measurement. nih.gov These values suggest that this compound is a relatively lipophilic compound.

Computational studies often correlate such physicochemical properties with biological activities like mutagenicity. tandfonline.com For many nitro-PAHs, a link has been established between their structure, electronic properties, and their potential to cause mutations. tandfonline.com

Molecular Modeling and Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. pitt.edualliedacademies.org These methods are used to understand the three-dimensional structure and dynamic behavior of molecules like this compound. psu.eduresearchgate.net

For example, molecular dynamics simulations can be performed to explore the conformational space of a molecule. psu.edu In a study on a related system, molecular dynamics were used to simulate the optimal conformation of a molecule, revealing a nearly globular structure and the distribution of its functional groups. psu.edu Such simulations provide insights into how a molecule might interact with biological macromolecules or other chemical species.

Molecular modeling can also be used to visualize the structure of this compound and analyze its structural features. researchgate.net These models are essential tools in fields like drug design and toxicology to predict how a molecule might bind to a receptor or to understand the structural basis of its activity. alliedacademies.org

Environmental Occurrence and Analytical Detection of 5 Nitroacenaphthene

Sources and Formation in the Environment

5-Nitroacenaphthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that enters the environment primarily through human activities. Its presence is a result of both direct emissions from combustion processes and secondary formation in the atmosphere. aaqr.orgmdpi.comepa.gov

Combustion Processes

Incomplete combustion of organic materials is a major primary source of this compound. mdpi.comairies.or.jp This includes emissions from:

Diesel and Gasoline Engines: Vehicle exhaust, particularly from diesel engines, is a significant contributor to nitro-PAH emissions. mdpi.comepa.gov The high temperatures in internal combustion engines facilitate the nitration of parent polycyclic aromatic hydrocarbons (PAHs). mdpi.com

Agricultural Burning: The open burning of agricultural waste releases a variety of pollutants, including PAHs and their nitrated derivatives. airies.or.jp

Forest Fires: Natural and man-made forest fires are another source of atmospheric this compound. airies.or.jp

Industrial Combustion: Industrial processes that involve the burning of fossil fuels, such as coal combustion, also contribute to the environmental load of this compound. mdpi.comresearchgate.net

The ratio of nitro-PAHs to their parent PAHs in emissions can vary significantly depending on the combustion temperature, with higher temperatures generally leading to a greater yield of nitro-PAHs. mdpi.com

Atmospheric Reactions

This compound can also be formed in the atmosphere through the chemical transformation of its parent PAH, acenaphthene (B1664957). aaqr.orgepa.govnih.gov These reactions involve atmospheric oxidants, such as hydroxyl radicals (•OH) and nitrate (B79036) radicals (•NO3), which are themselves often products of photochemical pollution. aaqr.orgcopernicus.orgcopernicus.org

The formation process typically involves:

The gas-phase reaction of acenaphthene with hydroxyl radicals during the daytime or nitrate radicals at night. epa.govairuse.eu

The subsequent reaction of the resulting intermediate with nitrogen oxides (NOx) present in the atmosphere. aaqr.orgepa.gov

This secondary formation pathway means that the distribution of this compound in the environment can be different from that of its primary emission sources. epa.gov

Environmental Fate and Degradation

Once released into the environment, this compound is subject to various transport and degradation processes. It can exist in both the vapor and particulate phases in the atmosphere. nih.gov Its distribution between these phases is influenced by factors like temperature and the properties of the particulate matter it adsorbs to. aaqr.org

Photodegradation in Various Environmental Matrices

This compound is susceptible to photodegradation, which is the breakdown of the compound by light. researchgate.netnih.gov This process is a significant degradation pathway in the environment. copernicus.orgnih.gov The rate and products of photodegradation can be influenced by the environmental matrix in which the compound is present.

Studies have shown that the photodegradation of this compound can occur in various media, including:

Solvents: The rate of photodegradation has been observed to vary in different solvents like chloroform, dichloromethane, and acetonitrile (B52724). researchgate.net

Water: In aqueous environments, the presence of other substances can affect the rate of photodegradation. researchgate.net

Vegetable Surfaces: Photolysis plays a key role in the removal of nitro-PAHs from the surfaces of plants, which can reduce their entry into the food chain. researchgate.net

The estimated atmospheric half-life of this compound due to reaction with photochemically-produced hydroxyl radicals is approximately 1.9 hours. nih.gov

Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental samples are crucial for monitoring its presence and understanding its fate. nih.govnoaa.gov Due to its typically low concentrations compared to parent PAHs, sensitive analytical methods are required. mdpi.com

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used and effective technique for the analysis of this compound in various environmental matrices. nih.govnoaa.govfloridadep.gov

The general procedure involves:

Sample Preparation: Extraction of the analyte from the sample matrix (e.g., soil, water, air filters) using appropriate solvents and cleanup procedures to remove interfering substances. mdpi.comfloridadep.gov

Gas Chromatography: The extracted sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the chromatographic column. floridadep.gov

Mass Spectrometry: The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification. floridadep.gov

The U.S. Environmental Protection Agency (EPA) Method 8270D specifies a procedure for analyzing semivolatile organic compounds, including this compound, in solid waste, soils, air sampling media, and water samples using GC/MS. nih.govfloridadep.gov This method provides a detection limit of 10 µg/L in water. nih.gov More advanced techniques like GC-tandem mass spectrometry (GC-MS/MS) offer even greater selectivity and lower detection limits. shimadzu.com

The analysis of this compound in environmental samples requires sophisticated analytical techniques capable of detecting and quantifying this compound at trace levels. High-Performance Liquid Chromatography (HPLC) is a primary method employed for this purpose, often preceded by meticulous sample preparation to isolate the analyte from complex matrices.

2 High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. oxfordindices.comadvancechemjournal.com For the analysis of nitrated polycyclic aromatic hydrocarbons (NPAHs) like this compound, HPLC is particularly valuable because it can handle compounds that are not easily volatilized, which is a limitation of gas chromatography. oxfordindices.com

The separation in HPLC is achieved by passing a pressurized liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). advancechemjournal.com The choice of stationary and mobile phases is critical for the effective separation of NPAHs.

Stationary Phases: Reversed-phase columns, particularly C18 (octadecylsilica) columns, are widely used for the separation of NPAHs. scielo.brnih.govresearchgate.net These columns have a non-polar stationary phase, which effectively retains the moderately non-polar NPAH compounds.

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. scielo.brnist.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of complex mixtures of NPAHs. researchgate.netnist.gov For instance, a separation of NPAH standards was achieved on a C18 column using a 31-minute gradient from 24% to 80% acetonitrile in water. researchgate.net

Detection: Ultraviolet (UV) detection is a common method for quantifying NPAHs, with measurements often taken at a wavelength of 254 nm. nist.gov More sensitive and selective detection can be achieved using fluorescence detection, often after a post-column reduction of the nitro group to a fluorescent amino group. nih.gov An indirect fluorescence detection method has also been reported, which involves monitoring the quenching of a fluorophore's emission by the NPAHs. nih.gov

3 Sample Preparation Techniques (e.g., Solid Phase Microextraction, Liquid-Liquid Extraction, QuEChERS)

Effective sample preparation is crucial to isolate this compound from environmental matrices such as water, soil, and air, and to concentrate it to levels suitable for instrumental analysis. epa.gov

Liquid-Liquid Extraction (LLE)

LLE is a traditional and fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. phenomenex.cominterchim.com For aqueous samples, the sample is repeatedly extracted with a water-immiscible organic solvent like methylene (B1212753) chloride or chloroform. scielo.brmdpi.com The combined organic extracts are then dried and concentrated before analysis. While effective, LLE can be time-consuming and requires large volumes of organic solvents. interchim.com A variation called salt-assisted liquid-liquid extraction (SALLE) has been used to extract NPAHs from honey, demonstrating the adaptability of the technique. researchgate.net

Solid-Phase Extraction (SPE)

SPE is a more modern technique that uses a solid sorbent to adsorb the analytes from a liquid sample. interchim.commdpi.com The analytes are later eluted with a small volume of an appropriate solvent. For NPAHs in aqueous samples, C18 or styrene-divinylbenzene (XAD-2) sorbents are commonly used. scielo.br SPE offers advantages over LLE, including higher recovery, lower solvent consumption, and easier automation. mdpi.com One study found that for nitro-PAHs in water, SPE with a C18 sorbent and methylene chloride as the eluent yielded the best recovery results. scielo.br

Solid-Phase Microextraction (SPME)

SPME is a solvent-free, miniaturized version of SPE. mdpi.comnih.gov It uses a coated fiber to extract and concentrate analytes from a sample. mdpi.com The fiber can be immersed directly in a liquid sample or exposed to the headspace above a solid or liquid sample. mdpi.com For the analysis of NPAHs, including this compound, various fiber coatings have been developed, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) and more advanced materials like zeolite imidazolate framework-8/hexagonal boron nitride (ZIF-8/h-BN). mdpi.comnih.gov SPME is particularly useful for trace-level analysis and can be directly coupled with gas chromatography for analysis. researchgate.net Studies have shown that a self-made ZIF-8/h-BN SPME fiber reached extraction equilibrium for NPAHs in sediment within 72 hours. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that involves an initial extraction with a solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). chemicalbook.inwhiterose.ac.uk Originally developed for pesticide residue analysis in food, it has been adapted for the extraction of NPAHs from various matrices, including aerosols. copernicus.orgresearchgate.net A simple QuEChERS-like approach has been successfully applied to the extraction of NPAHs and their derivatives from organic aerosols. researchgate.net

4 Detection Limits and Recovery Rates in Environmental Samples

The performance of an analytical method is characterized by its detection limits and recovery rates, which are critical for ensuring the accuracy and reliability of environmental monitoring data.

Detection Limits (LOD)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise. For this compound, LODs vary depending on the sample matrix, preparation technique, and analytical instrument. The U.S. EPA Method 8270D, which uses GC/MS, reports a detection limit of 10 µg/L for this compound in solid waste, soils, air, and water samples. nih.gov More advanced techniques can achieve significantly lower detection limits. For instance, methods involving SPME coupled with GC-MS have reported LODs for this compound in the range of nanograms per liter (ng/L) for water samples. mdpi.comresearchgate.net

Recovery Rates

Recovery is a measure of the extraction efficiency of an analytical method, calculated as the percentage of the known amount of a spiked analyte that is recovered during the analysis. High and reproducible recovery rates are essential for accurate quantification. For this compound, recovery rates are influenced by the extraction method and sample matrix.

The table below summarizes findings on recovery rates and limits of detection from various studies.

| Method | Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Reference |

| SPE-C18 with methylene chloride elution | Aquatic Samples | 76-97% (for a mix of nitro-PAHs) | ~3-30 mmol L⁻¹ (for a mix of nitro-PAHs) | scielo.br |

| SPME (various fibers) | Water | 66.3-110.1% | 0.007-0.063 µg L⁻¹; 1.0-19.8 ng L⁻¹ | mdpi.com |

| SPME (ZIF-8/h-BN fiber) | Water | 70.3–107.0% | 0.3–11.1 ng L⁻¹ | researchgate.net |

| SALLE-UHPLC-MS/MS | Honey | 90.6-100.1% | 0.26-7.42 ng g⁻¹ | researchgate.net |

| Pressurized liquid extraction | Spiked PUF/QFF samples | 8.19% (average) | Not Specified | copernicus.orgcopernicus.org |

| EPA Method 8270D (GC/MS) | Solid waste, soils, water, air | Not Specified | 10 µg/L | nih.gov |

Toxicological and Mutagenicity Research on 5 Nitroacenaphthene

Genotoxicity Studies

Genotoxicity studies investigate the ability of a chemical agent to damage genetic information within a cell. 5-Nitroacenaphthene has been the subject of several such studies to determine its potential to cause DNA damage and mutations.

Bacterial Mutagenicity Assays (e.g., Ames Test using Salmonella typhimurium strains TA98 and TA100)

This compound has demonstrated significant mutagenic activity in the Ames test, a widely used bacterial reverse mutation assay. nih.gov This test utilizes specific strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine, rendering them dependent on an external source for growth. A positive test result occurs when the chemical agent causes a mutation that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.

Research shows that this compound is mutagenic in both the TA98 (a frameshift-mutagen sensitive strain) and TA100 (a base-pair-substitution-mutagen sensitive strain) of S. typhimurium. nih.govser.nl The mutagenic effect is observed both with and without the presence of a metabolic activation system (such as a rat liver microsomal preparation, S9). ser.nlcapes.gov.br However, the mutagenic potential is significantly enhanced with metabolic activation. ser.nlcapes.gov.br In the presence of rat liver microsomes, the number of revertant colonies in strain TA98 was observed to be more than 100 times greater than the number expected from spontaneous reversion. nih.gov This indicates that metabolites of this compound are potent mutagens. nih.gov

| Salmonella typhimurium Strain | Type of Mutation Detected | Result without Metabolic Activation (S9) | Result with Metabolic Activation (S9) |

|---|---|---|---|

| TA98 | Frameshift Mutations | Mutagenic | Strongly Mutagenic |

| TA100 | Base-Pair Substitutions | Mutagenic | Mutagenic (activity increased) |

DNA Repair Tests (e.g., in vitro in rat and mouse hepatocytes)

DNA repair tests are designed to detect genotoxic agents by measuring their ability to induce DNA repair mechanisms in cells. This compound has been evaluated in in vitro DNA repair assays using primary hepatocytes (liver cells) from both rats and mice. ser.nlnih.gov In these tests, the compound elicited a positive DNA-repair response in the hepatocytes of both species. ser.nlnih.gov This positive result indicates that this compound causes a level of DNA damage sufficient to trigger the cells' repair systems, further supporting its classification as a genotoxic substance. nih.gov

Umu Test Systems

The umu test is another bacterial-based short-term assay for detecting genotoxicity. This test measures the induction of the umuC gene, which is part of the SOS DNA repair system in bacteria like Salmonella typhimurium. nih.gov The expression of this gene is a response to DNA damage. Studies have shown that this compound yields a positive result in the umu test system, confirming its ability to induce the SOS response and cause DNA damage. ser.nl

Carcinogenicity Bioassays

Carcinogenicity bioassays are long-term studies conducted in animals to determine the potential of a substance to cause cancer.

Animal Studies (e.g., Fischer 344 rats, B6C3F1 mice)

Bioassays of this compound for possible carcinogenicity were conducted by the National Toxicology Program using Fischer 344 rats and B6C3F1 mice. nih.govnih.gov In these studies, groups of 50 male and 50 female animals of each species were administered this compound in their feed for a 78-week period. nih.govnih.gov Following the administration period, the animals were observed for an additional 18 to 22 weeks. nih.gov

Tumor Incidence and Location (e.g., ear canal, lung, clitoral gland, mammary gland, liver, ovary)

Under the conditions of the bioassay, this compound was found to be carcinogenic in both Fischer 344 rats and female B6C3F1 mice. nih.govnih.gov A statistically significant increase in the incidence of various tumors was observed in the dosed animals compared to control groups. nih.gov

In both male and female rats, there was a significant increase in malignant tumors of the ear canal (ceruminous and squamous-cell carcinomas) and alveolar/bronchiolar carcinomas of the lung. nih.govnih.gov Female rats also showed a significant incidence of clitoral gland carcinoma and mammary gland adenocarcinoma. nih.govnih.gov

In female B6C3F1 mice, a significant incidence of hepatocellular carcinoma (liver cancer) was observed at each dose level. nih.govnih.gov Additionally, a combined incidence of ovarian tumors, including granulosa cell tumors, luteomas, and tubular-cell adenomas, was significant in the high-dose female mouse group. nih.govnih.gov The study was inconclusive for male B6C3F1 mice due to a high rate of early mortality in the high-dose group, which meant an insufficient number of animals survived to be at risk for late-developing tumors. nih.govnih.gov

| Species | Sex | Tumor Location | Tumor Type | Finding |

|---|---|---|---|---|

| Fischer 344 Rat | Male & Female | Ear Canal | Ceruminous Carcinoma, Squamous-Cell Carcinoma | Significant increase |

| Lung | Alveolar/Bronchiolar Carcinoma | Significant increase | ||

| Female | Clitoral Gland | Carcinoma | Significant increase | |

| Mammary Gland | Adenocarcinoma | Significant increase | ||

| B6C3F1 Mouse | Male | N/A | N/A | Inconclusive due to early mortality |

| Female | Liver | Hepatocellular Carcinoma | Significant increase | |

| Ovary | Granulosa Cell Tumor, Luteoma, Tubular-Cell Adenoma | Significant increase |

Metabolite-Induced Mutagenicity

The mutagenicity of this compound is significantly influenced by its metabolic activation into various derivatives. Research has demonstrated that the metabolic byproducts of this compound are pivotal in exerting its mutagenic effects.

Identification of Proximate Mutagens (e.g., 1-hydroxy-5-nitroacenaphthene, 1-oxo-5-nitroacenaphthene)

Metabolic studies have identified several key metabolites of this compound. The primary metabolites formed through oxidation are 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene. These can be further oxidized to 1-oxo-5-nitroacenaphthene and 2-oxo-5-nitroacenaphthene. nih.govnih.gov

Subsequent mutagenicity testing of these metabolites in Salmonella typhimurium strain TA98 revealed that 1-hydroxy-5-nitroacenaphthene and 1-oxo-5-nitroacenaphthene are the most potent mutagens among the tested compounds. nih.govnih.govnih.gov Their mutagenic activity was observed both with and without the presence of a rat liver metabolic activation system. nih.govnih.govnih.gov These findings strongly indicate that these reduced derivatives are proximate mutagens, meaning they are closer in the metabolic chain to the ultimate mutagen that interacts with DNA. nih.govnih.govnih.gov

Table 1: Mutagenicity of this compound Metabolites

| Compound | Mutagenic Activity in S. typhimurium TA98 | Role |

|---|---|---|

| 1-hydroxy-5-nitroacenaphthene | High | Proximate Mutagen |

| 1-oxo-5-nitroacenaphthene | High | Proximate Mutagen |

| 2-hydroxy-5-nitroacenaphthene | Lower than 1-hydroxy derivative | Metabolite |

| 2-oxo-5-nitroacenaphthene | Lower than 1-oxo derivative | Metabolite |

Role of Hepatic Enzymes (e.g., 9000 x g supernatant from Aroclor-pretreated rats)

The metabolic conversion of this compound is largely facilitated by hepatic enzymes. Studies utilizing the 9000 x g supernatant (S9 fraction) from the livers of rats pretreated with Aroclor 1254 have been instrumental in elucidating these metabolic pathways. nih.govnih.gov Aroclor 1254 is a known inducer of microsomal enzymes, which enhances the metabolic capacity of the liver S9 fraction.

The research demonstrates that this S9 fraction is capable of catalyzing both the oxidation and reduction of this compound. nih.govnih.govnih.gov This dual capability leads to the formation of the various hydroxylated, oxidized, and reduced metabolites mentioned previously. The direct-acting mutagenicity of this compound is dependent on the reduction of its nitro group, as evidenced by a significant decrease in mutagenicity in nitroreductase-deficient Salmonella strains. The addition of the S9 microsomal preparation significantly increases mutagenicity, suggesting that the microsome-induced mutagenicity is primarily due to the oxidation of the acenaphthene (B1664957) moiety.

Classification of this compound as a Carcinogen/Mutagen

Based on extensive research, this compound has been classified as a carcinogen and mutagen by several national and international health organizations.

The National Toxicology Program (NTP) has determined that this compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals. nih.gov Bioassays conducted by the NTP found that this compound was carcinogenic in Fischer 344 rats, causing malignant tumors of the ear canal and lung in both sexes, as well as clitoral and mammary gland tumors in females. nih.gov It was also found to be carcinogenic in female B6C3F1 mice, leading to liver carcinomas and ovarian tumors. nih.gov

The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B, meaning it is "possibly carcinogenic to humans". nih.govscbt.comser.nl This classification is based on sufficient evidence of carcinogenicity in animals. ser.nl The European Union has classified this compound as a Category 1B carcinogen, indicating it is presumed to have carcinogenic potential for humans. ser.nl

Table 2: Carcinogen Classification of this compound

| Organization | Classification | Description |

|---|---|---|

| National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen | Based on sufficient evidence from animal studies. nih.gov |

| International Agency for Research on Cancer (IARC) | Group 2B | Possibly carcinogenic to humans. nih.govscbt.comser.nl |

| European Union | Category 1B | Presumed to be a human carcinogen. ser.nl |

Mechanisms of Toxicity

The toxicity of this compound is intrinsically linked to its chemical structure and metabolic activation. The position of the nitro group on the acenaphthene molecule plays a crucial role in its biological activity.

Influence of Nitration Position on Biological Activity

The position of the nitro group on an aromatic hydrocarbon can significantly affect its mutagenic and carcinogenic properties. For nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), the orientation of the nitro group influences how the molecule is metabolized and how its reactive metabolites interact with DNA.

Studies on various nitroarenes have shown that the mutagenicity can differ substantially between isomers. nih.govdigitellinc.com For instance, in benzo(a)pyrene, a nitro group at the 3-position results in much more potent mutagenicity than a nitro group at the 1-position. digitellinc.com This is attributed to the fact that the position of the nitro group affects the DNA-binding mode of the reductively activated metabolite. digitellinc.com A more favorable position allows the activated metabolite to form adducts with DNA more readily, leading to higher mutagenic activity. nih.govdigitellinc.commedicineinnovates.com Therefore, the specific placement of the nitro group at the 5-position of the acenaphthene ring system is a key determinant of the compound's toxicological profile. The chemical reducibility of the nitro group and the ease of adduct formation between the active metabolite and DNA are essential for predicting the mutagenicity of nitro-PAHs. nih.gov

Applications in Chemical Synthesis and Materials Science

Intermediate in Organic Synthesis

5-Nitroacenaphthene serves as a crucial starting material or intermediate in the synthesis of a variety of organic molecules. ontosight.aiguidechem.com Its chemical structure, featuring a nitro group on the acenaphthene (B1664957) backbone, allows for a range of chemical transformations, making it a versatile building block in organic chemistry.

Preparation of Complex Molecules

The reactivity of this compound makes it a valuable precursor for constructing more complex molecular architectures. The nitro group can be readily reduced to an amino group, which can then undergo a wide array of reactions, such as diazotization, to introduce other functional groups. ajol.infoasianpubs.org Furthermore, the acenaphthene core can be oxidized to form naphthalic anhydride (B1165640) derivatives. aut.ac.iracs.org These transformations are fundamental in synthesizing substituted naphthalimide and other polycyclic aromatic compounds. For instance, the synthesis of 1,2-bis(mesitylimino)-5-nitroacenaphthene has been reported, demonstrating its use in creating intricate ligand structures. researchgate.net

Synthesis of Dyes, Pigments, and Fluorescent Whitening Agents

A significant application of this compound is in the production of dyes and pigments. ontosight.aiguidechem.com It is a key intermediate in the synthesis of naphthalimide dyes, which are known for their use as fluorescent whitening agents in textiles and paper. nih.govca.gov The process typically involves the oxidation of this compound to 4-nitro-1,8-naphthalic anhydride, which is then converted to various naphthalimide derivatives. asianpubs.orgaut.ac.irresearchgate.net These derivatives, often through further chemical modifications like reduction of the nitro group to an amine followed by diazotization and coupling reactions, form the basis for a range of monoazo disperse dyes used for coloring polyester (B1180765) and polyamide fibers. ajol.infoasianpubs.orgaut.ac.ir

Production of Pharmaceuticals and Agrochemicals